molecular formula C6H12O6 B118869 (3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol CAS No. 136864-16-9

(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No. B118869
CAS RN: 136864-16-9
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-MVNNJOOUSA-N
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Description

(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (DHTOT) is an important member of the family of deuterated compounds, which are used in scientific research. Deuterated compounds are compounds that contain deuterium (2H) instead of hydrogen (1H). DHTOT is a chiral molecule, meaning that it has two non-superimposable mirror images. DHTOT is used in a variety of scientific research applications due to its unique properties, including its ability to mimic the behavior of a variety of biological molecules and its ability to be used as a model system for studying the mechanism of action of enzymes. In

Scientific Research Applications

Glycemic Control Research

D-[5-2H]glucose is used in research related to glycemic control. For instance, it has been used in studies investigating the effects of vitamin D supplementation on glycemic control in prediabetes .

Enzyme Production

D-[5-2H]glucose plays a crucial role in the production of certain enzymes. One such enzyme is glucose oxidase, which is used in the production of D-gluconic acid . This compound is of significant interest in various industrial areas.

Cascade Reactions

D-[5-2H]glucose is involved in numerous cascade reactions, particularly those involving glucose oxidase. These reactions often result in the production of D-gluconic acid .

Hydrogen Peroxide Production

The oxidation of β-D-glucose to D-glucono-δ-lactone by glucose oxidase produces hydrogen peroxide as a by-product . This process is of interest in research related to enzyme-inactivating reagents.

Synthesis of Surfactants

D-[5-2H]glucose is used in the enzymatic synthesis of surfactants. For example, it has been used in the production of lauroyl-D-glucopyranose .

pH Control

The production of D-gluconic acid from D-[5-2H]glucose results in a decrease in pH . This property is exploited in various scientific applications.

properties

IUPAC Name

(3R,4S,5S,6R)-6-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-MVNNJOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H]([C@H](C(O1)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 2
(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 3
(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 4
(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 5
(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 6
(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Q & A

Q1: How does deuteration at the C-5 position of D-glucose impact its oxidation by lead tetraacetate and periodate?

A1: Research using nuclear magnetic resonance (NMR) spectroscopy has shown that the position of deuteration in D-glucose-5-d influences the products formed during its oxidation by lead tetraacetate and periodate []. Specifically, lead tetraacetate oxidation of 3-O-methyl-D-glucose-5-d yields a 3-formate derivative, suggesting the involvement of a furanose form of the sugar in this reaction []. Conversely, periodate oxidation of the same starting material leads to a 4-formate product, indicating that periodate degrades the pyranose form directly []. This difference highlights how subtle structural modifications like deuteration can alter reaction pathways.

Q2: Can you elaborate on the use of D-glucose-6,6′-d2 in understanding the mechanism of glycol-scission by lead tetraacetate?

A2: D-glucose-6,6′-d2, a doubly deuterated D-glucose derivative, serves as another valuable tool in studying oxidative glycol-scission []. Oxidation of D-glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2 []. This finding provides evidence that both C6 deuterium atoms are retained in the final product, supporting the proposed mechanism of glycol-scission by lead tetraacetate.

Q3: Does the presence of D-glucose affect the uptake and metabolism of other sugars like D-xylose in microorganisms?

A3: Studies on the yeast Rhodotorula gracilis have shown that D-glucose can repress the induction of the D-xylose catabolizing enzyme system []. This repression is attributed to D-glucose blocking the uptake of D-xylose into the cell []. Interestingly, other sugars like D-fructose, D-galactose, and D-arabinose do not exhibit this inhibitory effect on D-xylose uptake []. This selectivity underscores the role of the cell membrane as a regulatory point in sugar metabolism and highlights the specific interaction between D-glucose and the D-xylose transport system in Rhodotorula gracilis.

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